2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with oxolan-2-ylmethyl chloride under basic conditions . The reaction proceeds via nucleophilic substitution, where the thiol group of 2-mercaptobenzoic acid attacks the electrophilic carbon of oxolan-2-ylmethyl chloride, resulting in the formation of the thioether linkage . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives of this compound.
Reduction: 2-[(Oxolan-2-ylmethyl)sulfanyl]benzyl alcohol.
Substitution: Nitrated, sulfonated, or halogenated derivatives of this compound.
Scientific Research Applications
2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity . The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function . Additionally, the benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-[(Oxolan-2-ylmethyl)sulfanyl]benzyl alcohol: Similar structure but with an alcohol group instead of a carboxylic acid.
2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic sulfoxide: Oxidized form with a sulfoxide group.
2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic sulfone: Further oxidized form with a sulfone group.
Uniqueness
2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid is unique due to the presence of both a benzoic acid moiety and an oxolan-2-ylmethyl group linked via a sulfanyl linkage. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(oxolan-2-ylmethylsulfanyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3S/c13-12(14)10-5-1-2-6-11(10)16-8-9-4-3-7-15-9/h1-2,5-6,9H,3-4,7-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIXPZCPPOPSCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CSC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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